tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate
Description
tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate is a carbamate derivative featuring a pyridin-4-yl moiety and a hydroxyimino group in a trans-configuration (E-isomer) at the C4 position of the butyl chain. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally distinct due to its conjugated hydroxyimino group, which may influence hydrogen-bonding interactions, solubility, and coordination chemistry.
Properties
IUPAC Name |
tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOOJRZVMPVFMV-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxyimino Intermediate Formation
The hydroxyimino group is typically introduced via oximation of a corresponding ketone or aldehyde precursor. For the target compound, the precursor is likely a 4-oxo-4-(pyridin-4-yl)butyl derivative, which upon treatment with hydroxylamine or hydroxylamine derivatives forms the hydroxyimino moiety.
- The oximation reaction is generally conducted under mild conditions, often in ethanol or aqueous ethanol at ambient temperature or slightly elevated temperatures.
- The reaction time ranges from several hours to overnight to ensure complete conversion.
- The reaction conditions are optimized to favor the (E)-isomer due to its thermodynamic stability.
Carbamate Protection
The amine group is protected as a tert-butyl carbamate (Boc) to enhance stability and facilitate purification.
- This step involves coupling the amine intermediate with tert-butyl chloroformate or similar Boc reagents.
- Reaction conditions typically include the use of bases such as triethylamine or sodium bicarbonate in solvents like dichloromethane or acetonitrile.
- The reaction is performed at low temperature (0–25 °C) to minimize side reactions.
- The Boc protection stabilizes the amine and allows for further manipulations if necessary.
Purification and Isolation
- After synthesis, the crude product is purified by silica gel column chromatography using solvent gradients of dichloromethane, ethyl acetate, methanol, and aqueous ammonia.
- The purified compound is obtained as a colorless solid, often confirmed by NMR and mass spectrometry.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oximation | Hydroxylamine hydrochloride, base | Ethanol or EtOH/H2O | RT to 40°C | 12–18 h | 60–80 | Formation of (4E)-hydroxyimino isomer favored |
| Boc Protection | tert-Butyl chloroformate, triethylamine | DCM or MeCN | 0–25 °C | 2–4 h | 85–95 | Mild conditions to prevent decomposition |
| Purification | Silica gel chromatography | DCM/EtOAc/MeOH | Ambient | - | - | Gradient elution to separate isomers and impurities |
Detailed Experimental Insights
- The oximation step is sensitive to pH and temperature; acidic conditions can lead to side products, while basic conditions favor oxime formation.
- Sodium cyanoborohydride has been used in related carbamate syntheses to reduce imines selectively without affecting the Boc group, suggesting potential for reductive amination strategies if needed.
- The Boc protection step benefits from the use of 4-dimethylaminopyridine (DMAP) as a catalyst to enhance reaction rates and yields.
- Reaction monitoring by TLC and NMR is critical to ensure completion and selectivity.
Comparative Notes on Isomerism
- The compound exists as (4E) and (4Z) isomers of the hydroxyimino group.
- The (4E) isomer is generally more stable and desired for biological activity.
- Synthetic protocols aim to maximize the (4E) isomer content through controlled reaction conditions and purification.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 279.33 g/mol |
| Key Functional Groups | tert-Butyl carbamate, hydroxyimino (oxime), pyridin-4-yl |
| Typical Solvents | Ethanol, dichloromethane, acetonitrile |
| Reaction Temperatures | 0–40 °C |
| Reaction Times | 2–18 hours |
| Catalysts/Additives | Triethylamine, DMAP |
| Purification Techniques | Silica gel chromatography |
| Typical Yields | 60–95% depending on step |
Research Findings and Considerations
- The preparation of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate is well-aligned with standard oxime and carbamate chemistry.
- Optimization of reaction conditions, especially pH and temperature during oximation, is crucial for high selectivity and yield.
- The use of mild bases and low temperatures during Boc protection prevents degradation of sensitive functional groups.
- Purity and isomeric composition are typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods.
- The compound’s stability and reactivity profile make it suitable for further medicinal chemistry applications.
Chemical Reactions Analysis
Oxidation
-
Agents : Potassium permanganate or hydrogen peroxide.
-
Conditions : Aqueous or organic solvents (e.g., acetonitrile).
-
Outcome : Conversion of hydroxyimino group to ketone or imine derivatives .
Table 2: Oxidation Reactions
| Oxidizing Agent | Solvent | Reaction Time (h) | Product |
|---|---|---|---|
| KMnO4 | H2O | 2-4 | Ketone derivative |
| H2O2 | CH3CN | 1-2 | Imine derivative |
Reduction
-
Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Conditions : Ethanol or tetrahydrofuran (THF).
-
Outcome : Reduction of hydroxyimino group to amine.
Table 3: Reduction Reactions
| Reducing Agent | Solvent | Reaction Time (h) | Product |
|---|---|---|---|
| NaBH4 | EtOH | 4-6 | Amine derivative |
| LiAlH4 | THF | 2-3 | Amine derivative |
Electrophilic Substitution
-
Reagents : Alkyl halides or acyl chlorides.
-
Conditions : Basic or acidic media (e.g., pyridine or HCl) .
-
Outcome : Functionalization at pyridine ring or hydroxyimino moiety .
Table 4: Electrophilic Substitution
| Electrophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| CH3I | Pyridine | DCM | 75-85 |
| AcCl | HCl | Et2O | 60-70 |
Decarboxylative Amination
-
Base : Cesium carbonate (Cs2CO3).
-
Solvent : Acetonitrile (CH3CN).
-
Outcome : Formation of alkylamine via intramolecular decarboxylation .
Table 5: Decarboxylative Amination
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs2CO3 | CH3CN | 100 | 57-85 |
Alkylation via Photoredox Catalysis
Table 6: Alkylation Conditions
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Ru(bpy)3Cl2 | bpy | THF/Et3N | 70-90 |
| Ir(dtbbpy)Cl2 | dtbbpy | THF/Et3N | 60-80 |
Mechanism and Stability
-
Mechanism : Interacts with biological targets via hydroxyimino and pyridine functionalities.
-
Stability : Solid at room temperature; requires controlled handling due to reactivity.
-
Physical Properties :
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarities with known pharmacologically active compounds. Its design suggests possible interactions with biological targets, making it a candidate for drug development.
- Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit inflammation effectively, suggesting that tert-butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate may possess similar activities .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activities against various pathogens. The presence of the pyridine ring could enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent.
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of research in drug discovery. The hydroxyimino group may facilitate interactions with specific enzymes, potentially leading to the development of inhibitors for therapeutic targets such as proteases or kinases.
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various tert-butyl carbamate derivatives, compounds similar to this compound were synthesized and tested using the carrageenan-induced rat paw edema model. Results indicated promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
Case Study 2: Antimicrobial Efficacy
A series of pyridine-based compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited notable antimicrobial activity, suggesting that modifications to the tert-butyl N-carbamate structure could yield potent antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate, focusing on substituent variations, synthesis, and properties:
Key Observations:
Structural Variations: Pyridine vs. Pyrimidine: Pyridine derivatives (e.g., ) often exhibit hydrogen-bonding interactions critical for kinase inhibition, while pyrimidine analogs (e.g., ) are more reactive in substitution reactions due to electronegative substituents (e.g., Cl). Chlorine () and acetylated amines () alter reactivity and metabolic stability.
Synthetic Approaches: The target compound’s hydroxyimino group likely requires oxime formation under controlled conditions (e.g., hydroxylamine reactions). In contrast, acetylated derivatives () involve straightforward acetylation, while chlorinated pyrimidines () utilize halogenation steps.
Physicochemical Properties: Solubility: Polar groups (hydroxyimino, methoxy) improve aqueous solubility compared to hydrophobic tert-butyl or bicyclo structures (). Crystallinity: Compounds like tert-butyl 4-methylpyridin-2-ylcarbamate () form dimers via hydrogen bonds, influencing melting points and crystallization behavior.
Biological Relevance: Pyridine-carbamate hybrids (e.g., ) are established intermediates in kinase inhibitor synthesis.
Biological Activity
tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate, with the CAS number 952182-11-5, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H21N3O3
- Molecular Weight : 279.34 g/mol
- Structure : The compound features a tert-butyl group and a pyridine moiety, which are significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting pathways involved in neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
Research indicates that this compound exhibits protective effects in cellular models. For instance, it has been shown to:
- Inhibit amyloid beta peptide aggregation, a key factor in Alzheimer's pathology.
- Protect astrocytes against toxicity induced by amyloid beta, enhancing cell viability in the presence of neurotoxic agents .
In Vivo Studies
In vivo studies have demonstrated that the compound can modulate neuroinflammatory responses and may reduce cognitive decline in animal models. However, results have varied depending on dosage and administration methods.
Case Studies
- Neuroprotective Effects :
- Enzyme Inhibition :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 279.34 g/mol |
| IC50 for β-secretase | 15.4 nM |
| K_i for Acetylcholinesterase | 0.17 μM |
Q & A
Q. What are the key synthetic routes for tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example:
Amination : React a pyridine-containing precursor (e.g., 4-aminopyridine) with a tert-butyl carbamate-protected alkylating agent under inert atmosphere (N₂) in polar aprotic solvents like THF or DMAc .
Oxime Formation : Introduce the hydroxyimino group via condensation with hydroxylamine derivatives, ensuring stereochemical control (4E configuration) using pH adjustment and low-temperature conditions (−78°C) .
Purification : Use column chromatography (silica gel, EtOAc/hexane gradients) and recrystallization to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via ¹H NMR (e.g., δ 8.22 ppm for pyridine protons) .
Q. How is the compound characterized to confirm its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify key groups, e.g., tert-butyl protons at δ 1.36 ppm (singlet) and pyridin-4-yl aromatic protons at δ 8.0–8.5 ppm .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 319.4 [M+H]⁺ for analogous carbamates) .
- IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and hydroxyimino N–O vibrations (~900 cm⁻¹) .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Storage : Store at 2–8°C in inert, anhydrous environments (e.g., sealed vials with desiccants) to prevent hydrolysis of the carbamate group .
- Reactivity : Avoid strong acids/bases and oxidizing agents, which may cleave the tert-butyloxycarbonyl (Boc) group or degrade the oxime .
Advanced Research Questions
Q. How can reaction yields be optimized for the stereoselective synthesis of the (4E)-hydroxyimino configuration?
- Methodological Answer :
- Condition Screening : Test solvents (DCM vs. THF), temperatures (−78°C vs. RT), and catalysts (e.g., CuI/Pd(PPh₃)₂Cl₂ for cross-coupling steps) to favor the E-isomer .
- Kinetic Control : Use low temperatures to trap the thermodynamically less stable E-isomer, monitored by real-time FTIR or LC-MS .
- Data Analysis : Compare yields and stereoselectivity via HPLC chiral columns or NOESY NMR to resolve configuration contradictions .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects .
- Off-Target Profiling : Use computational docking (AutoDock Vina) and kinase selectivity panels to identify unintended interactions .
- Control Experiments : Include negative controls (e.g., Boc-deprotected analogs) to isolate the role of the carbamate group .
Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
